molecular formula C11H14ClN3O3 B8018165 (3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

(3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

Cat. No.: B8018165
M. Wt: 271.70 g/mol
InChI Key: KXRWCOWZSVNWAA-UHFFFAOYSA-N
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Description

(3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting 2,3-dimethoxybenzohydrazide with an appropriate nitrile under acidic conditions to form the oxadiazole ring.

    Introduction of the Methanamine Group: The oxadiazole intermediate is then reacted with formaldehyde and ammonium chloride to introduce the methanamine group.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The methanamine group can be oxidized to form corresponding imine or nitrile derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions include imines, nitriles, amines, and various substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and antioxidant agent.

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. It has been explored as a candidate for the development of new drugs targeting various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its ability to form stable complexes with metals makes it useful in the production of catalysts and other advanced materials.

Mechanism of Action

The mechanism of action of (3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of various biochemical pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.

Comparison with Similar Compounds

Similar Compounds

    (2,3-Dimethoxyphenyl)methanamine: This compound shares the 2,3-dimethoxyphenyl group but lacks the oxadiazole ring.

    3,4-Dimethoxyphenethylamine: Similar in structure but with a different substitution pattern on the phenyl ring.

    2,3-Dimethoxybenzylamine: Another compound with the 2,3-dimethoxyphenyl group but different functional groups.

Uniqueness

(3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride is unique due to the presence of both the oxadiazole ring and the methanamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3.ClH/c1-15-8-5-3-4-7(10(8)16-2)11-13-9(6-12)17-14-11;/h3-5H,6,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRWCOWZSVNWAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2=NOC(=N2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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